2-Methoxypropanoic acid
Overview
Description
2-Methoxypropanoic acid, also known as 2-methoxypropionic acid, is an organic compound with the molecular formula C4H8O3. It is a colorless liquid that is soluble in various organic solvents. This compound is of interest due to its applications in asymmetric synthesis and its role as a chiral building block in the production of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxypropanoic acid can be synthesized through several methods. One common approach involves the esterification of propanoic acid with methanol in the presence of an acid catalyst, followed by hydrolysis of the resulting ester. Another method includes the oxidation of 2-methoxypropanol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of 2-methoxypropanol. This process typically involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, amines, in the presence of acid or base catalysts.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Esters, amides.
Scientific Research Applications
2-Methoxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: It plays a role in metabolic studies, particularly in the methylcitric acid cycle, which is an alternative pathway for propionate metabolism.
Medicine: It is utilized in the synthesis of pharmaceuticals, especially those requiring specific stereochemistry.
Industry: It serves as a precursor in the production of biodegradable polymers and other functional materials.
Mechanism of Action
The mechanism of action of 2-methoxypropanoic acid involves its role as a chiral building block. Its chiral center allows it to interact with various molecular targets, facilitating the synthesis of enantiomerically pure compounds. In metabolic pathways, it participates in the methylcitric acid cycle, contributing to cellular energy production and nutrient utilization.
Comparison with Similar Compounds
- 2-Methoxyacetic acid
- 2-Methoxyethanol
- 2-Methoxypropane
Comparison: 2-Methoxypropanoic acid is unique due to its specific chiral center, which makes it particularly valuable in asymmetric synthesis. Compared to 2-methoxyacetic acid and 2-methoxyethanol, it offers distinct advantages in producing enantiomerically pure compounds. Its role in the methylcitric acid cycle also sets it apart from other similar compounds, highlighting its importance in metabolic studies.
Properties
IUPAC Name |
2-methoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPWFHKNYYRBSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044018 | |
Record name | 2-Methoxypropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4324-37-2 | |
Record name | 2-Methoxypropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4324-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxypropanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004324372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxypropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxypropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.143 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXYPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/288B9CW12D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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